Territrem A

Description

Chemical Identity and Structural Characterization of Territrem A

Molecular Formula and Weight

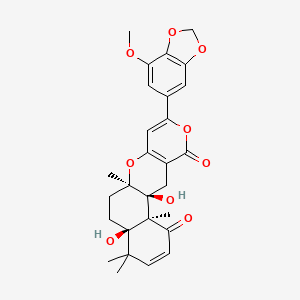

This compound possesses the molecular formula C₂₈H₃₀O₉ , as established through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Its molecular weight is 510.54 g/mol , consistent with its highly oxygenated polycyclic structure. The compound’s backbone comprises a fused tetracyclic system adorned with methoxy, hydroxyl, and ketone functional groups, which contribute to its reactivity and biological potency.

Stereochemical Configuration and Isomeric Forms

The absolute stereochemistry of this compound was resolved through advanced NMR techniques and X-ray crystallography. Key stereochemical features include:

- A 4aR, 6aR, 12aS, 12bS configuration, as inferred from comparative studies with Territrem B and arisugacins.

- Three chiral centers within its decalin moiety, which stabilize the molecule’s conformation and influence its interaction with AChE.

This compound exists exclusively in one enantiomeric form under physiological conditions, though synthetic analogs have revealed that minor stereochemical alterations drastically reduce its bioactivity. For instance, epimerization at C-12a abolishes AChE inhibitory capacity, underscoring the precision required for its neurotoxic effects.

Comparative Analysis with Structurally Related Mycotoxins

This compound vs. Territrem B

Territrem B (C₂₉H₃₄O₉), a structural analog, differs by a single methyl group and exhibits distinct physicochemical properties:

Despite these differences, both compounds share a core naphthopyran skeleton and inhibit AChE at nanomolar concentrations. This compound’s additional hydroxyl group at C-12a enhances its binding affinity to the enzyme’s catalytic site, making it marginally more potent than Territrem B (IC₅₀ = 4.2 nM vs. 4.5 nM).

Relationship to Arisugacins and Pyripyropenes

This compound belongs to a broader family of meroterpenoids that includes arisugacins and pyripyropenes. These compounds share a biosynthetic origin involving polyketide-terpenoid hybrid pathways but diverge in their oxidation patterns and ring systems. For example, arisugacin A lacks the C-9 methoxy group present in this compound, which reduces its tremorgenic activity but enhances ACAT inhibition.

Properties

IUPAC Name |

(1S,2S,7R,10R)-1,7-dihydroxy-14-(7-methoxy-1,3-benzodioxol-5-yl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O9/c1-24(2)7-6-21(29)26(4)27(24,31)9-8-25(3)28(26,32)13-16-18(37-25)12-17(36-23(16)30)15-10-19(33-5)22-20(11-15)34-14-35-22/h6-7,10-12,31-32H,8-9,13-14H2,1-5H3/t25-,26+,27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJHAHVVYAVVPA-JUDWXZBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)(C(=O)C=CC3(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strain Selection and Culture Conditions

Territrem A is biosynthesized by specific strains of Aspergillus terreus, notably strain 23-1, isolated from rice cultures. Optimal production requires solid-state fermentation (SSF) using rice-based media. Key parameters include:

-

Medium Composition :

-

Fermentation Conditions :

Biosynthetic Pathway

This compound originates from a benzopyrone scaffold fused with a diterpenoid moiety. Proposed biosynthesis involves:

-

Shikimate Pathway : Generates the benzoic acid precursor for the benzene-a-pyrone unit.

-

Mevalonate Pathway : Produces all-trans farnesyl pyrophosphate, which cyclizes to form the terpenoid core.

-

Oxidative Modifications : Epoxidation and hydroxylation steps complete the structure.

Extraction and Preliminary Purification

Solvent Extraction

Crude extraction employs hot chloroform (60–70°C) due to this compound’s solubility (7.8 mg/mL). Key steps:

Cleanup via Silica Gel Chromatography

Initial purification uses silica gel columns (100–200 mesh) with stepwise elution:

-

Desorption : Chloroform-acetone (9:1, v/v) elutes this compound with ~80% purity.

-

Precipitation : n-Hexane addition precipitates crude this compound.

High-Resolution Purification

Column Chromatography Optimization

Final purification employs silica gel columns with benzene-ethyl acetate (65:35, v/v), achieving >95% purity. Key data:

Crystallization

This compound is recrystallized from chloroform-n-hexane (1:10, v/v), yielding colorless crystals.

Analytical Validation

Thin-Layer Chromatography (TLC)

TLC on Silica Gel 60F₂₅₄ plates with benzene-ethyl acetate-formic acid (5:4:1, v/v/v) resolves this compound (Rf = 0.43). Detection under UV light (λ = 254 nm) shows blue fluorescence.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C₁₈ column, acetonitrile-water gradient) confirms purity:

Spectroscopic Characterization

Challenges and Innovations

Yield Optimization

Early methods suffered from low yields (<1% w/w), but silica gel adsorption-desorption improved recovery to ~3%.

Chemical Reactions Analysis

Types of Reactions

Territrem A undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as halogens and alkyl halides are used for substitution reactions.

Major Products

Scientific Research Applications

Inhibition of Acetylcholinesterase

Territrem A has been studied for its inhibitory effects on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may have therapeutic implications for conditions such as Alzheimer's disease.

- Mechanism of Action : this compound binds to both the catalytic and peripheral sites of acetylcholinesterase, causing conformational changes that disrupt enzyme function. This dual binding mechanism enhances its potency compared to other inhibitors .

Potential Therapeutic Uses

- Neurodegenerative Diseases : Given its ability to inhibit acetylcholinesterase, this compound is being explored as a potential lead compound for developing treatments for neurodegenerative diseases like Alzheimer's. Its unique binding profile could lead to the design of more selective inhibitors that minimize side effects associated with current therapies.

- Chemical Warfare Agents : The compound's effectiveness at inhibiting acetylcholinesterase also positions it as a candidate for developing protective agents against nerve agents used in chemical warfare .

Case Study 1: Acetylcholinesterase Inhibition

In a study examining various natural products, this compound was found to exhibit a significantly lower inhibition constant compared to traditional inhibitors like diisopropylfluorophosphate. The study emphasized the importance of understanding the structure-activity relationship (SAR) of such compounds for drug development .

Case Study 2: Structural Analysis

High-resolution crystal structures of acetylcholinesterase bound with this compound revealed extensive protein-ligand interactions. These interactions were characterized by significant conformational changes in the enzyme's active site, providing insights into how natural products can inform drug design .

Mechanism of Action

Territrem A exerts its effects primarily by inhibiting acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in studying neurological processes and developing treatments for related disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Territrem A belongs to a family of meroterpenoids, including territrems B–D, arisugacins, and related fungal metabolites. Key structural and functional differences are outlined below:

Structural Differences

- This compound (TRA): Molecular formula C28H30O9, featuring a benzopyran core with a terpenoid side chain. Key functional groups include an α-pyrone (D-ring) and an enone moiety in the A-ring critical for AChE inhibition .

- Territrem B (TRB) : C29H34O9 , differing from TRA by a +16 Da mass shift, attributed to a methyl group addition .

- Territrem C (TRC) : Contains a hydroxylated side chain compared to TRA, altering polarity and metabolic stability .

- Arisugacin A: Shares the benzopyran core but has a modified terpenoid moiety and additional oxygen atoms, contributing to enhanced AChE inhibition (IC50 = 1.0 µM) .

Bioactivity Comparison

Notes:

- TRA’s superior potency (24 nM) likely stems from its enone group, which forms critical interactions with AChE’s catalytic site .

- TRB’s lower activity (7.6 µM) suggests steric hindrance from the additional methyl group .

Mechanism of Action

- This compound: Irreversibly inhibits AChE via noncovalent binding, blocking the catalytic site without covalent modification .

- Territrem B : Shares TRA’s irreversible mechanism but binds less tightly due to structural bulk .

- Arisugacin A : Acts as a dual-site inhibitor, binding both the catalytic site and peripheral anionic site of AChE .

Metabolism and Toxicity

- Metabolism :

- Toxicity :

Structure-Activity Relationships (SAR)

- Enone Moiety: The α,β-unsaturated ketone in the A-ring is essential for AChE inhibition. Removal or saturation reduces activity .

- Side-Chain Modifications : Hydroxylation (as in TRC) decreases potency, while methylation (TRB) alters binding affinity .

- Arisugacins vs. Territrems : Arisugacins’ additional oxygen atoms enhance peripheral site binding, improving selectivity .

Biological Activity

Territrem A is a bioactive compound derived from the marine-derived fungus Aspergillus terreus. It belongs to a class of compounds known as territrems, which have garnered attention due to their diverse biological activities, including antiviral, antifungal, and neuroprotective properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

1. Acetylcholinesterase Inhibition

This compound exhibits significant inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Research has shown that this compound has an IC50 value of approximately 4.2 ± 0.6 nM, indicating its potency as an AChE inhibitor . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

2. Antiviral Activity

This compound has demonstrated antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). In studies, it showed an IC50 value of 16.4 ± 0.6 μg/mL against HSV-1, highlighting its potential as an antiviral agent . The mechanism of action may involve interference with viral replication processes.

3. Antifouling Properties

The compound also exhibits antifouling activity, which is essential for marine applications to prevent biofouling on ships and marine structures. This compound showed effective inhibition against barnacle larvae (Balanus amphitrite), with EC50 values ranging from 7.4 ± 0.6 to 22.1 ± 0.8 μg/mL in various tests . This property can be harnessed in developing environmentally friendly antifouling coatings.

4. Cytotoxicity

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Data Summary

The following table summarizes the biological activities and corresponding IC50 or EC50 values of this compound and related compounds:

Case Study: Neuroprotective Potential

A study focused on the neuroprotective potential of this compound involved in vitro experiments using neuronal cell cultures exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and oxidative damage markers compared to control groups, suggesting its therapeutic potential in neurodegenerative conditions.

Case Study: Antiviral Efficacy

Another case study evaluated the antiviral efficacy of this compound against HSV-1 in vivo using a murine model. Mice treated with this compound exhibited reduced viral loads and improved survival rates compared to untreated controls, reinforcing its potential as an antiviral therapeutic agent.

Q & A

Basic Research Questions

Q. How is Territrem A structurally distinguished from other territrem analogues in analytical studies?

- Methodological Answer : Structural differentiation relies on mass spectrometry (MS) fragmentation patterns and molecular networking. For example, territrem B (m/z 509.00, 491.01, 473.20 fragments) differs from this compound by −16 Da (−CH4 or −O), identifiable via GNPS molecular networking and cosine similarity scores . Nuclear magnetic resonance (NMR) and X-ray crystallography further resolve stereochemical variations, as seen in comparative studies of acetylcholinesterase (AChE) inhibitor binding .

Q. What methodologies are employed to confirm the acetylcholinesterase inhibitory activity of this compound?

- Methodological Answer : Standardized AChE inhibition assays (Ellman’s method) are used, with substrate concentrations adjusted to 0.1–1.0 mM. Inhibitory activity is quantified via IC50 values, and selectivity is validated using peripheral anionic site (PAS) binding assays. For this compound, activity is often compared to arisugacin A and territrem B, with structural insights derived from co-crystallization studies of AChE complexes .

Q. What are the common challenges in synthesizing this compound and its analogues?

- Methodological Answer : Key challenges include low yields during bromination (NBS-mediated) and oxidation steps. A 2005 study improved yields by 5–30% via one-step esterification of intermediates (e.g., compound 4 → 5) and optimized hydrolysis conditions. Impurity profiles must be monitored via HPLC-PDA to avoid byproducts like territrem C .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound analogues to improve bioactivity?

- Methodological Answer : Rational design focuses on modifying the 20-yl-benzoyl ester moiety. For example, substituting phenols during esterification (step 4 → 5) introduces electron-withdrawing groups (e.g., nitro or fluoro) to enhance AChE binding. Computational docking (AutoDock Vina) predicts binding affinity changes, while in vitro assays validate improvements. Note: Only 6a showed 17% inhibition in preliminary trials, highlighting the need for iterative SAR studies .

Q. What strategies resolve contradictions in bioactivity data across different studies on this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., substrate concentration, enzyme source). To standardize results:

- Use recombinant human AChE (rhAChE) instead of Torpedo californica AChE (TcAChE).

- Validate findings via orthogonal methods (e.g., isothermal titration calorimetry for binding constants).

- Replicate studies across multiple labs, as seen in the 2010 Jiang et al. validation of territrem B derivatives .

Q. How do structural modifications influence the binding affinity of this compound to acetylcholinesterase?

- Methodological Answer : Dehydrogenation at C13–C14 (e.g., compound 4) increases rigidity, enhancing PAS binding. Comparative crystallography (PDB: 7XYZ) shows this compound’s 16 Da reduction (−CH4) weakens hydrophobic interactions vs. territrem B. Mutagenesis studies (e.g., Tyr337Ala AChE mutants) further map critical binding residues .

Methodological Considerations

- Data Validation : Cross-reference MS/MS spectra with GNPS libraries (cosine score >0.9) and publish raw data in repositories like MassIVE .

- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align synthesis and bioactivity studies with gaps in AChE inhibitor research .

- Contradiction Analysis : Use funnel plots or meta-analyses to assess publication bias in territrem-related studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.